N-Isopropylbenzylamine

Organometallic Chemistry Ligand Design Chemical Vapor Deposition Precursors

Procure N-Isopropylbenzylamine (CAS 102-97-6) for its unmatched 91% magnesocene adduct yield—quantifiably outperforming benzylamine (80%) and tert-butylamine (67%) in organometallic ligand applications. As a critical forensic reference standard, it enables validated LC-ESI-MS/MS differentiation from methamphetamine (LLOD 0.1 ng/mL). Available in ≥97% GC purity; select the grade aligned with your application criticality.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 102-97-6
Cat. No. B094796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropylbenzylamine
CAS102-97-6
SynonymsN-benzyl-N-isopropylamine
N-benzylisopropylamine
N-isopropylbenzylamine
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC(C)NCC1=CC=CC=C1
InChIInChI=1S/C10H15N/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
InChIKeyLYBKPDDZTNUNNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropylbenzylamine CAS 102-97-6: Chemical Class, Physicochemical Profile, and Procurement-Relevant Characteristics


N-Isopropylbenzylamine (CAS 102-97-6), also known as N-benzylisopropylamine, is a secondary amine belonging to the N-substituted benzylamine class with molecular formula C₁₀H₁₅N and molecular weight 149.23 g/mol [1]. It is a structural isomer of methamphetamine, sharing identical chemical formula and molar mass, which confers closely comparable physical properties including similar appearance and melting point behavior as their hydrochloride salts [2]. Commercially, the compound is available as a colorless to light yellow clear liquid with a density of 0.892 g/mL at 25 °C, boiling point of 200 °C (lit.), and refractive index n20/D of 1.502 . It serves primarily as an intermediate in organic synthesis and as a ligand in organometallic chemistry, while also having distinct forensic relevance as an analytical reference standard [3].

Why N-Isopropylbenzylamine Cannot Be Simply Interchanged with Other N-Alkylbenzylamines or Structural Isomers in Critical Applications


Despite sharing the N-benzyl secondary amine core with analogs such as N-methylbenzylamine (CAS 103-67-3) and N-ethylbenzylamine (CAS 14321-27-8), N-isopropylbenzylamine exhibits differentiated behavior across key application domains that precludes simple substitution. In organometallic ligand applications, the steric profile of the isopropyl group directly influences amine-magnesocene adduct formation yield—N-isopropylbenzylamine achieves 91% adduct yield versus 80% for benzylamine and 67% for tert-butylamine, demonstrating that alkyl substituent identity materially affects coordination chemistry outcomes [1]. In forensic analytical contexts, N-isopropylbenzylamine presents a unique discrimination challenge: it generates false positives in conventional Simon reaction tests for methamphetamine and requires modified LC-ESI-MS/MS methods with validated detection limits of 0.1 ng/mL (LLOD) and 0.3 ng/mL (LLOQ) to reliably differentiate it from its structural isomer [2][3]. These application-specific performance divergences underscore that N-isopropylbenzylamine cannot be generically replaced by structurally similar compounds without compromising experimental or analytical outcomes.

Quantitative Differentiation Evidence for N-Isopropylbenzylamine CAS 102-97-6: Procurement-Relevant Comparator Data


Magnesocene Amine Adduct Formation: N-Isopropylbenzylamine vs. Primary Alkylamines Ligand Efficiency Comparison

In the preparation of magnesocene-amine adducts for chemical vapor deposition (CVD) precursor applications, N-isopropylbenzylamine demonstrates superior adduct formation yield compared to primary alkylamine alternatives. When reacted with magnesocene at ambient temperature in toluene, N-isopropylbenzylamine produces Cp₂Mg(NH(CH(CH₃)₂)(CH₂C₆H₅)) in 91% isolated yield [1]. This performance exceeds that of benzylamine (80% yield) and tert-butylamine (67% yield) under identical conditions [1].

Organometallic Chemistry Ligand Design Chemical Vapor Deposition Precursors

LC-ESI-MS/MS Discrimination: N-Isopropylbenzylamine vs. Methamphetamine Quantitative Detection Parameters

A validated LC-ESI-MS/MS method for simultaneous determination of methamphetamine (MA) and its isomer N-isopropylbenzylamine (N-IBA) in forensic samples achieves baseline chromatographic separation on an Agilent Poroshell 120 SB-C18 column (4.6×100 mm, 2.7 μm) with isocratic elution at 0.40 mL/min [1]. Both analytes exhibit identical quantitative performance parameters: low limit of detection (LLOD) 0.1 ng/mL, low limit of quantification (LLOQ) 0.3 ng/mL, linear range 0.51-51 ng/mL, with inter- and intraday relative error <20% and RSD <15% [1].

Forensic Toxicology Analytical Method Validation Drug Seizure Analysis

Simon Reaction Colorimetric Differentiation: N-Isopropylbenzylamine vs. Methamphetamine and Other False-Positive Substances

In conventional Simon reaction testing for methamphetamine (MA), N-isopropylbenzylamine (NIP-BA) produces a false-positive blue coloration indistinguishable from MA. However, a modified two-step Simon reaction incorporating di-tert-butyl dicarbonate (t-Boc) reagent enables differential colorimetric discrimination: after t-Boc addition, MA develops a purple color, while NIP-BA retains blue coloration after 3 minutes [1]. N-methylbenzylamine (NMe-BA), another common adulterant, changes to light pink, providing orthogonal differentiation among three structurally related species [1].

Presumptive Drug Testing Colorimetric Assay Field Detection

Commercial Purity Grade Differentiation: N-Isopropylbenzylamine Analytical Specifications Across Major Suppliers

Commercially available N-isopropylbenzylamine is offered at distinct purity grades that impact suitability for different research applications. Sigma-Aldrich supplies the compound at ≥97.0% (GC) under the 'purum' grade designation . Thermo Scientific Chemicals (Alfa Aesar legacy) provides material with Assay (GC) ≥96.0% and Assay (Non-aqueous acid-base Titration) ≥96.0% to ≤104.0% . TCI offers higher purity grade >98.0% (GC)(T) with dual analytical validation .

Chemical Procurement Quality Control Reagent Grade Selection

Validated Application Scenarios for N-Isopropylbenzylamine CAS 102-97-6 Based on Quantitative Evidence


Organometallic Ligand for Magnesocene Adduct Synthesis in CVD Precursor Development

N-Isopropylbenzylamine is validated as a ligand for preparing bis(cyclopentadienyl)magnesium (magnesocene) amine adducts, achieving 91% isolated yield under ambient toluene conditions—quantifiably superior to primary amine alternatives benzylamine (80%) and tert-butylamine (67%) [1]. This application is directly supported by peer-reviewed organometallic chemistry literature and is appropriate for laboratories developing magnesium-based CVD precursors or investigating N−H···C5H5⁻ hydrogen bonding in coordination complexes [1].

Forensic Analytical Reference Standard for Methamphetamine Isomer Discrimination

As an analytical reference standard, N-isopropylbenzylamine (or its hydrochloride salt) is essential for forensic toxicology laboratories validating LC-ESI-MS/MS methods that discriminate methamphetamine from its structural isomer. The validated method achieves LLOD 0.1 ng/mL and LLOQ 0.3 ng/mL for both analytes simultaneously and successfully identified N-IBA in 8 suspect case samples that routine screening had misclassified as MA-positive [1]. This application scenario is directly evidenced by validated forensic method development studies [1].

Positive Control for Modified Simon Reaction Field Testing Protocol Development

N-Isopropylbenzylamine serves as a critical positive control and training standard for forensic field testing kit validation. In a modified two-step Simon reaction incorporating di-tert-butyl dicarbonate, N-isopropylbenzylamine produces a distinct blue color (retained) versus methamphetamine (purple shift) and N-methylbenzylamine (light pink shift), enabling qualitative differentiation among three structurally related compounds at the 3-minute endpoint [1]. This application is directly supported by peer-reviewed forensic science method development [1].

Organic Synthesis Intermediate Requiring Controlled Purity Specifications

N-Isopropylbenzylamine is employed as an intermediate in the synthesis of N-benzylideneisopropylamine-N-oxide and other organic transformations requiring ≥97.0% GC purity [1]. Procurement decisions should align purity grade with application criticality: TCI's >98.0% (GC)(T) grade provides highest purity assurance for sensitive synthetic steps, while Sigma-Aldrich's ≥97.0% purum grade offers cost-optimized material for routine transformations where 1% purity difference is not outcome-determinative .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Isopropylbenzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.